Heptanoic Anhydride: A Comprehensive Technical Guide on Chemical Properties and Reactivity
Heptanoic Anhydride: A Comprehensive Technical Guide on Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Heptanoic anhydride (B1165640), also known as enanthic anhydride, is a versatile chemical reagent widely utilized in organic synthesis. Its utility stems from its reactive nature as an acylating agent, enabling the introduction of the heptanoyl group into a variety of molecules. This technical guide provides an in-depth overview of the chemical properties and reactivity of heptanoic anhydride, complete with experimental protocols and logical workflows, to support its application in research and development, particularly in the field of drug discovery and synthesis.
Core Chemical and Physical Properties
Heptanoic anhydride is a colorless to pale yellow oily liquid with a characteristic odor.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₆O₃ | [3] |
| Molecular Weight | 242.35 g/mol | [3] |
| CAS Number | 626-27-7 | [3] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Density | 0.917 g/cm³ | ChemBK |
| Melting Point | -12 °C (10.4 °F) | ChemBK |
| Boiling Point | 278-282 °C (532.4-539.6 °F) at 760 mmHg | Fisher Scientific |
| Flash Point | > 112 °C (> 233.6 °F) | Fisher Scientific |
| Solubility | Insoluble in water; soluble in many organic solvents | [1] |
| Refractive Index | 1.432-1.434 | ChemBK |
Reactivity Profile
Heptanoic anhydride's reactivity is characterized by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution reactions. It is more reactive than esters but less so than acyl chlorides.[4] The primary reactions involve the displacement of a heptanoate (B1214049) ion, a good leaving group.
A general overview of its reactivity with common nucleophiles is presented below:
Hydrolysis
Heptanoic anhydride reacts with water to undergo hydrolysis, yielding two equivalents of heptanoic acid. This reaction can occur slowly at room temperature and is accelerated by heating. Due to this reactivity, it is crucial to handle and store heptanoic anhydride under anhydrous conditions to maintain its purity.[4][5]
Alcoholysis
The reaction of heptanoic anhydride with alcohols, known as alcoholysis, produces an ester and one equivalent of heptanoic acid.[4] This reaction is a common method for the synthesis of heptanoate esters, which are often used as flavoring and fragrance agents.[6] The reaction may require gentle heating to proceed at a practical rate.
Aminolysis
Amines react with heptanoic anhydride in a process called aminolysis to form N-substituted heptanamides and one equivalent of heptanoic acid.[4] As the heptanoic acid byproduct can neutralize the amine reactant, two equivalents of the amine are typically required for the reaction to go to completion.[5]
Experimental Protocols
The following are detailed methodologies for the synthesis of heptanoic anhydride and its subsequent reactions.
Synthesis of Heptanoic Anhydride from Heptanoic Acid
This protocol is based on a reported method for the synthesis of anhydrides from carboxylic acids using a phosphorodiamidic chloride activating agent.[1]
Materials:
-
Heptanoic acid
-
Triethylamine (B128534) (N(C₂H₅)₃)
-
N,N-bis<2-oxo-3-oxazolidinyl>phosphorodiamidic chloride
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve heptanoic acid (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1 equivalent) to the solution at room temperature.
-
In a separate flask, prepare a solution of N,N-bis<2-oxo-3-oxazolidinyl>phosphorodiamidic chloride (0.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the phosphorodiamidic chloride solution to the heptanoic acid/triethylamine mixture at 20 °C.
-
Stir the reaction mixture at 20 °C for 30 minutes.
-
Upon completion of the reaction (monitored by TLC or GC), quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by vacuum distillation to yield pure heptanoic anhydride.
Synthesis of Ethyl Heptanoate (Alcoholysis)
This protocol describes the esterification of ethanol (B145695) using heptanoic anhydride.
Materials:
-
Heptanoic anhydride
-
Anhydrous ethanol
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine heptanoic anhydride (1 equivalent) and an excess of anhydrous ethanol (e.g., 3-5 equivalents).
-
Optionally, add a catalytic amount of pyridine.
-
Gently heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with water, saturated aqueous sodium bicarbonate solution (to remove unreacted anhydride and heptanoic acid byproduct), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude ethyl heptanoate can be purified by fractional distillation.[6][7][8][9]
Synthesis of N-Phenylheptanamide (Aminolysis)
This protocol outlines the reaction of heptanoic anhydride with an amine, using aniline (B41778) (phenylamine) as an example.
Materials:
-
Heptanoic anhydride
-
Aniline (2 equivalents)
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve aniline (2 equivalents) in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of heptanoic anhydride (1 equivalent) in dichloromethane to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess aniline), water, saturated aqueous sodium bicarbonate solution (to remove heptanoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-phenylheptanamide can be purified by recrystallization or column chromatography.
Application in Drug Development: Synthesis of Testosterone (B1683101) Enanthate
Heptanoic anhydride is a key reagent in the synthesis of various pharmaceutical compounds. A prominent example is its use in the production of testosterone enanthate, a widely used androgen and anabolic steroid.[10] The heptanoyl group enhances the lipophilicity and prolongs the half-life of testosterone in the body. While the industrial synthesis often employs heptanoyl chloride for this esterification, heptanoic anhydride serves as a suitable alternative.[10][11]
The following diagram illustrates a simplified workflow for the synthesis of testosterone enanthate from testosterone.
Analytical Methods
The purity of heptanoic anhydride and the progress of its reactions can be monitored by several analytical techniques. The primary impurity in aged samples is typically heptanoic acid, resulting from hydrolysis.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique for assessing the purity of heptanoic anhydride and quantifying the formation of ester products. The dicarboxylic acid resulting from hydrolysis may dehydrate back to the anhydride in a hot GC inlet, which should be considered when developing a method.[12][13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify heptanoic anhydride and its acidic and ester derivatives. The mobile phase composition, particularly the water content, must be carefully controlled to prevent on-column hydrolysis.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation of heptanoic anhydride and its reaction products. The chemical shifts of the α-protons and carbonyl carbons are characteristic and can be used to follow the conversion of the anhydride.
-
Infrared (IR) Spectroscopy: Heptanoic anhydride exhibits two characteristic carbonyl (C=O) stretching bands in its IR spectrum, typically around 1820 cm⁻¹ and 1750 cm⁻¹. The disappearance of these bands and the appearance of new carbonyl bands corresponding to the ester or amide product can be used to monitor the reaction.[3]
This guide provides a foundational understanding of the chemical properties and reactivity of heptanoic anhydride for its effective application in a research and development setting. Proper handling and consideration of its reactivity are paramount for successful and reproducible synthetic outcomes.
References
- 1. Page loading... [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Heptanoic anhydride | C14H26O3 | CID 69376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ethyl heptanoate - Wikipedia [en.wikipedia.org]
- 7. Heptanoic acid, ethyl ester [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. CN102558267A - Preparation method of testosterone enanthate - Google Patents [patents.google.com]
- 11. CN103910777B - Steroid ester preparation method - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
